molecular formula C21H25NO2S B11652596 2,2,4,6,8-Pentamethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline

2,2,4,6,8-Pentamethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline

Cat. No.: B11652596
M. Wt: 355.5 g/mol
InChI Key: DWBCRWOUOVOBLO-UHFFFAOYSA-N
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Description

2,2,4,6,8-PENTAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2-DIHYDROQUINOLINE is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial processes. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a sulfonyl group attached to a dihydroquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6,8-PENTAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2-DIHYDROQUINOLINE typically involves multi-step organic reactions. Common synthetic routes may include:

    Aromatic substitution reactions: Introduction of methyl groups to the quinoline ring.

    Sulfonylation: Attachment of the sulfonyl group to the aromatic ring using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of catalysts, temperature control, and purification techniques like crystallization or chromatography are essential to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,4,6,8-PENTAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2-DIHYDROQUINOLINE can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydroquinoline to quinoline.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and biological pathways.

    Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2,2,4,6,8-PENTAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2-DIHYDROQUINOLINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to active sites, while the methyl groups can influence the compound’s hydrophobicity and overall stability. Specific pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2,4,6-Trimethylquinoline: A methylated derivative with fewer methyl groups.

    4-Methylbenzenesulfonyl chloride: A sulfonylating agent used in synthesis.

Uniqueness

2,2,4,6,8-PENTAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2-DIHYDROQUINOLINE is unique due to its specific combination of multiple methyl groups and a sulfonyl group, which can impart distinct chemical and physical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C21H25NO2S

Molecular Weight

355.5 g/mol

IUPAC Name

2,2,4,6,8-pentamethyl-1-(4-methylphenyl)sulfonylquinoline

InChI

InChI=1S/C21H25NO2S/c1-14-7-9-18(10-8-14)25(23,24)22-20-16(3)11-15(2)12-19(20)17(4)13-21(22,5)6/h7-13H,1-6H3

InChI Key

DWBCRWOUOVOBLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3C(=CC2(C)C)C)C)C

Origin of Product

United States

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